"6-Ethoxy-2-methylquinolin-4-ol" CAS number 15644-91-4
"6-Ethoxy-2-methylquinolin-4-ol" CAS number 15644-91-4
An In-Depth Technical Guide to 6-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-91-4)
Authored by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 6-Ethoxy-2-methylquinolin-4-ol, a heterocyclic compound belonging to the quinolone family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological significance of this specific derivative. The narrative synthesizes established chemical principles with data from authoritative sources to provide a self-validating and robust technical resource.
Core Compound Identity and Physicochemical Profile
6-Ethoxy-2-methylquinolin-4-ol is a solid organic compound characterized by a quinoline core structure substituted with an ethoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, leading to its classification as a 4-quinolone.[2][3] The 4-quinolone form exists in tautomeric equilibrium with its 4-hydroxyquinoline form.
Key Physicochemical Data
The fundamental properties of 6-Ethoxy-2-methylquinolin-4-ol are summarized below, compiled from chemical supplier databases.[2][4][5]
| Property | Value | Source |
| CAS Number | 15644-91-4 | [2][4][5] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 203.24 g/mol | [2][4][5] |
| Appearance | Solid / Powder | [2][4] |
| Melting Point | 245-247 °C | [5] |
| MDL Number | MFCD02368819 | [2][4][5] |
| SMILES | OC1=CC(C)=NC2=CC=C(OCC)C=C21 | [2][3] |
| InChI Key | XRQJZFPDCHMABR-UHFFFAOYSA-N | [2] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2][4]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2][4]
-
Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
Synthesis and Mechanistic Rationale
The synthesis of 4-hydroxyquinoline derivatives like 6-Ethoxy-2-methylquinolin-4-ol is classically achieved through well-established named reactions, most notably the Conrad-Limpach and Gould-Jacobs reactions.[6][7][8][9] Both pathways involve the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[7][9][10] The Conrad-Limpach reaction specifically involves this sequence to generate 4-quinolones.[7][8][9]
The choice of a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or a high-temperature catalyst (e.g., polyphosphoric acid) is critical for the cyclization step.[7][11] This is because the intramolecular electrocyclization requires significant thermal energy to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[7][12]
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is adapted from established methodologies for synthesizing analogous quinolin-4-ol derivatives.[11] The core principle is the reaction of p-phenetidine (4-ethoxyaniline) with ethyl acetoacetate.
Step 1: Condensation to form Ethyl 3-(4-ethoxyphenylamino)but-2-enoate
-
In a round-bottom flask equipped with a magnetic stirrer, combine 1 mole equivalent of 4-ethoxyaniline and 1.1 mole equivalents of ethyl acetoacetate.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) to promote the condensation.
-
Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) for 2-4 hours. The progress can be monitored by TLC to observe the consumption of the aniline.
-
Upon completion, remove the water byproduct, typically via a Dean-Stark apparatus or under reduced pressure. The resulting intermediate is often a viscous oil and may be used directly in the next step without extensive purification.
Step 2: Thermal Cyclization to 6-Ethoxy-2-methylquinolin-4-ol
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask fitted with a reflux condenser.
-
Heat the mixture to a high temperature, typically around 250 °C.[12] This high temperature is the causal factor driving the endergonic cyclization.
-
Maintain this temperature for 30-60 minutes. The product will often precipitate out of the hot solvent.
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and wash away the high-boiling solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexane and then a polar solvent like ethanol or acetone to remove any remaining impurities.
-
Dry the product under vacuum to yield 6-Ethoxy-2-methylquinolin-4-ol.
Synthetic Workflow Diagram
The following diagram illustrates the two-stage synthesis process.
Caption: Workflow for the Conrad-Limpach synthesis.
Biological Activity and Drug Development Potential
While specific biological studies on 6-Ethoxy-2-methylquinolin-4-ol are not extensively documented in publicly available literature, the quinoline and 4-quinolone scaffolds are of paramount importance in drug discovery.[1] Derivatives have demonstrated a vast range of therapeutic activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][13][14][15][16]
Potential as an Anticancer Agent Scaffold
The quinoline framework is integral to numerous anticancer agents that function through various mechanisms.[1]
-
Enzyme Inhibition: Quinoline derivatives have been developed as potent inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and topoisomerase I.[1][17][18] Dual inhibitors of EGFR and histone deacetylase (HDAC) based on a 2-methylquinolin-6-ol core have shown promise in non-small cell lung cancer (NSCLC) models.[18]
-
Monocarboxylate Transporter (MCT) Inhibition: The related 5-ethoxyquinoline structure is part of a novel class of inhibitors for Monocarboxylate Transporter 4 (MCT4), a protein crucial for pH regulation in tumor cells, making it a valuable target in oncology.[19] Inhibition of MCT4 leads to reduced lactate efflux and decreased viability in cancer cells.[19][20]
The structure of 6-Ethoxy-2-methylquinolin-4-ol makes it a viable starting point or fragment for the design of novel inhibitors targeting these pathways.
Potential Antimicrobial and Antioxidant Properties
-
Antimicrobial Activity: The quinolone core is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. The broader quinoline family has shown activity against various bacteria and fungi.[13][15] The mechanism often involves compromising the bacterial cytoplasmic membrane or inhibiting DNA gyrase.[21][22] Terpinen-4-ol, for example, is believed to interfere with cell wall synthesis in S. aureus.[23]
-
Antioxidant Activity: Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), a structurally related compound, is a well-known synthetic antioxidant used to prevent self-ignition in fish meal.[24] Its antioxidant properties are a subject of ongoing research. Furthermore, various plant essential oils and their components, including quinoline derivatives, exhibit moderate to strong antioxidant activity in assays like DPPH free radical scavenging.[13][14] A novel analogue of ethoxyquin, EQ-6, has even been developed as a potent neuroprotective agent to prevent chemotherapy-induced peripheral neuropathy by inhibiting the heat shock protein 90 chaperone.[25]
Hypothetical Mechanism of Action: EGFR Inhibition Pathway
Given that quinoline derivatives are known EGFR inhibitors, 6-Ethoxy-2-methylquinolin-4-ol could potentially be modified to target this pathway. The diagram below illustrates the general EGFR signaling cascade, which is a common target for quinoline-based anticancer drugs.[17][18]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Analytical Characterization Workflow
To ensure the identity and purity of synthesized 6-Ethoxy-2-methylquinolin-4-ol, a standard battery of analytical techniques is employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by separating it from any unreacted starting materials or byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound (203.24 g/mol ), providing strong evidence of its identity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups (ethoxy, methyl, aromatic protons, etc.).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, such as O-H (hydroxyl), C=O (quinolone carbonyl), C-O-C (ether), and aromatic C-H bonds.
Caption: Standard analytical workflow for compound validation.
Conclusion
6-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-91-4) is a well-defined chemical entity whose synthesis is accessible through classical organic reactions like the Conrad-Limpach synthesis. While direct biological data for this specific molecule is sparse, its structural membership in the quinoline/quinolone class positions it as a compound of significant interest for drug discovery. Its core scaffold is prevalent in compounds with established anticancer and antimicrobial activities. Therefore, 6-Ethoxy-2-methylquinolin-4-ol serves as a valuable building block and a promising starting point for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further investigation into its biological properties is warranted to fully elucidate its potential.
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